molecular formula C19H16N2O3 B11998587 2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B11998587
M. Wt: 320.3 g/mol
InChI Key: KKHXSNWYFBOJBJ-UDWIEESQSA-N
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Description

2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the condensation of 2-hydroxy-benzoic acid hydrazide with 2-methoxy-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-BENZOIC ACID HYDRAZIDE: A simpler analog with similar biological activities.

    2-METHOXY-NAPHTHALENE DERIVATIVES:

Uniqueness

2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H16N2O3/c1-24-18-11-10-13-6-2-3-7-14(13)16(18)12-20-21-19(23)15-8-4-5-9-17(15)22/h2-12,22H,1H3,(H,21,23)/b20-12+

InChI Key

KKHXSNWYFBOJBJ-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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